molecular formula C9H9BrO B1380913 2-Bromo-1-ethenyl-4-methoxybenzene CAS No. 153967-97-6

2-Bromo-1-ethenyl-4-methoxybenzene

Cat. No. B1380913
M. Wt: 213.07 g/mol
InChI Key: RLRRSZWBEQHDRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-1-ethenyl-4-methoxybenzene is a chemical compound with the molecular weight of 215.09 . It is also known by its IUPAC name, 2-bromo-1-ethyl-4-methoxybenzene .


Synthesis Analysis

The synthesis of benzene derivatives like 2-Bromo-1-ethenyl-4-methoxybenzene often involves electrophilic aromatic substitution reactions . The process typically includes the formation of a sigma-bond to the benzene ring by an electrophile, generating a positively charged intermediate. This is followed by the removal of a proton from this intermediate, yielding a substituted benzene ring .


Molecular Structure Analysis

The molecular structure of 2-Bromo-1-ethenyl-4-methoxybenzene can be represented by the InChI code: 1S/C9H11BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h4-6H,3H2,1-2H3 .


Chemical Reactions Analysis

Benzene derivatives like 2-Bromo-1-ethenyl-4-methoxybenzene can undergo various chemical reactions. For instance, they can participate in nucleophilic reactions, where the effect of directing groups must be taken into account . They can also undergo electrophilic aromatic substitution reactions .

Scientific Research Applications

Catalyst in Epoxide Ring-Opening Reactions

2-Bromo-1-ethenyl-4-methoxybenzene has been explored as a catalyst in the cleavage of epoxides into halohydrins. This process occurs regioselectively under neutral and mild conditions in various aprotic solvents, even in the presence of sensitive functional groups, yielding high yields of vicinal iodo alcohols and bromo alcohols (Niknam & Nasehi, 2002).

Synthesis of 2-Hydroxyethyl Thiocyanates

In another study, 2-Bromo-1-ethenyl-4-methoxybenzene was used to facilitate the ring-opening of 1,2-epoxyethanes with ammonium thiocyanate. This process led to the synthesis of 2-hydroxyethyl thiocyanates, which are useful intermediates towards biologically active molecules, with high yield and over 90% regioselectivity (Niknam, 2004).

Electrochemical Reduction Studies

The compound has been involved in studies of electrochemical reduction. For instance, the reduction of methoxychlor, a pesticide, at carbon and silver cathodes in dimethylformamide was investigated using 2-Bromo-1-ethenyl-4-methoxybenzene-related compounds. These studies are crucial for understanding the environmental degradation of such pollutants (McGuire & Peters, 2016).

Radical Cyclization in Organic Synthesis

The compound has been used in the selective radical cyclization of propargyl bromoethers to tetrahydrofuran derivatives. This process is catalyzed by electrogenerated nickel(I) tetramethylcyclam, demonstrating the compound's utility in organic synthesis (Esteves, Ferreira, & Medeiros, 2007).

Surface Engineering and Spectroscopic Analysis

Research on surface grafted silicon with 2-Bromo-1-ethenyl-4-methoxybenzene derivatives revealed insights into molecular orbital density states and interactions between molecules and substrates. Such studies are pivotal in materials science and surface engineering (Hunger et al., 2006).

Synthesis of Quinolone Antibacterials

The compound has been mentioned in the synthesis of various intermediates for the production of quinolone antibacterials, highlighting its role in medicinal chemistry (Turner & Suto, 1993).

Analysis of Weak Hydrogen Bonds

Studies have explored the equilibrium between different types of weak hydrogen bonds in methoxy-substituted distyrylbenzenes, with 2-Bromo-1-ethenyl-4-methoxybenzene derivatives used for comparative analysis. This research is significant in understanding molecular interactions in complex organic systems (Velde, Geise, & Blockhuys, 2006).

Safety And Hazards

2-Bromo-1-ethenyl-4-methoxybenzene is considered hazardous. It is flammable and can cause skin irritation. It is also toxic to aquatic life with long-lasting effects .

Future Directions

The future directions for the study and use of 2-Bromo-1-ethenyl-4-methoxybenzene could involve further exploration of its reactivity and potential applications in various fields of chemistry. This could include its use in the synthesis of other complex molecules, as well as investigations into its physical and chemical properties .

properties

IUPAC Name

2-bromo-1-ethenyl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO/c1-3-7-4-5-8(11-2)6-9(7)10/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLRRSZWBEQHDRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C=C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-ethenyl-4-methoxybenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-1-ethenyl-4-methoxybenzene
Reactant of Route 2
Reactant of Route 2
2-Bromo-1-ethenyl-4-methoxybenzene
Reactant of Route 3
Reactant of Route 3
2-Bromo-1-ethenyl-4-methoxybenzene
Reactant of Route 4
Reactant of Route 4
2-Bromo-1-ethenyl-4-methoxybenzene
Reactant of Route 5
Reactant of Route 5
2-Bromo-1-ethenyl-4-methoxybenzene
Reactant of Route 6
Reactant of Route 6
2-Bromo-1-ethenyl-4-methoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.